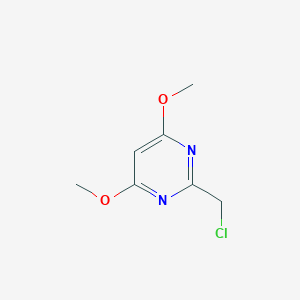

2-Chloromethyl-4,6-dimethoxypyrimidine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(chloromethyl)-4,6-dimethoxypyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2O2/c1-11-6-3-7(12-2)10-5(4-8)9-6/h3H,4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWCCPOQIMGGGQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC(=N1)CCl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10450037 | |

| Record name | 2-Chloromethyl-4,6-dimethoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10450037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114108-86-0 | |

| Record name | 2-(Chloromethyl)-4,6-dimethoxypyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=114108-86-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloromethyl-4,6-dimethoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10450037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloromethyl-4,6-dimethoxy-pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-4,6-dimethoxypyrimidine: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 2-Chloro-4,6-dimethoxypyrimidine. This versatile heterocyclic compound is a key intermediate in the synthesis of a variety of agrochemicals and pharmaceuticals.[1][2] This document includes detailed tables of its physical and chemical properties, spectroscopic data, and a representative experimental protocol for its synthesis. Additionally, a workflow for its application in the synthesis of pyrimidine salicylic acid herbicides is visualized.

Chemical Structure and Identifiers

2-Chloro-4,6-dimethoxypyrimidine is a substituted pyrimidine with a chlorine atom at the 2-position and two methoxy groups at the 4- and 6-positions.

| Identifier | Value |

| IUPAC Name | 2-chloro-4,6-dimethoxypyrimidine[3] |

| CAS Number | 13223-25-1[1][3] |

| Molecular Formula | C₆H₇ClN₂O₂[1][3] |

| SMILES | COC1=CC(=NC(=N1)Cl)OC[3] |

| InChI | InChI=1S/C6H7ClN2O2/c1-10-4-3-5(11-2)9-6(7)8-4/h3H,1-2H3[3] |

| InChIKey | PBEKEFWBLFBSGQ-UHFFFAOYSA-N[3] |

Physicochemical Properties

A summary of the key physicochemical properties of 2-Chloro-4,6-dimethoxypyrimidine is presented below.

| Property | Value | Reference |

| Molecular Weight | 174.58 g/mol | [1][3] |

| Appearance | White to light yellow crystalline powder | [1] |

| Melting Point | 100-105 °C | [1] |

| Boiling Point | 317.1 ± 22.0 °C at 760 mmHg | [1] |

| Density | 1.3 ± 0.1 g/cm³ | [1] |

| Flash Point | 145.6 ± 22.3 °C | [1] |

| Solubility | Soluble in chloroform. | |

| Vapor Pressure | 0.0 ± 0.7 mmHg at 25°C | [1] |

Spectroscopic Data

The structural characterization of 2-Chloro-4,6-dimethoxypyrimidine is typically confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR | ¹³C NMR |

| Chemical Shift (ppm) | Chemical Shift (ppm) |

| 3.9 (s, 6H, -OCH₃) | 54.5 (-OCH₃) |

| 5.9 (s, 1H, Ar-H) | 87.4 (Ar-CH) |

| 161.2 (Ar-C-Cl) | |

| 171.9 (Ar-C-O) |

Note: Predicted chemical shifts. Actual values may vary depending on the solvent and instrument.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| ~2950 | C-H stretch (aromatic) |

| ~2850 | C-H stretch (methyl) |

| ~1580 | C=N stretch (pyrimidine ring) |

| ~1470 | C=C stretch (pyrimidine ring) |

| ~1250 | C-O-C stretch (asymmetric) |

| ~1050 | C-O-C stretch (symmetric) |

| ~800 | C-Cl stretch |

Mass Spectrometry

| Ion | m/z |

| [M]⁺ | 174.02 |

Synthesis

2-Chloro-4,6-dimethoxypyrimidine can be synthesized through various routes. A common laboratory-scale preparation involves the diazotization of 2-amino-4,6-dimethoxypyrimidine followed by a Sandmeyer-type reaction. An alternative industrial method starts from malononitrile.

Experimental Protocol: Synthesis from 2-Amino-4,6-dimethoxypyrimidine

This protocol is adapted from established literature procedures.

Materials:

-

2-Amino-4,6-dimethoxypyrimidine

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

30% Sodium Hydroxide (NaOH) solution

-

Ether

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Ice

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer and a low-temperature thermometer, add 500 mL of concentrated hydrochloric acid and cool to 0°C in an ice-salt bath.

-

Slowly add 1.5 moles of 2-amino-4,6-dimethoxypyrimidine to the cooled acid with continuous stirring until a homogenous solution is formed.

-

Cool the solution to -15°C.

-

Prepare a cold solution of 3.0 moles of sodium nitrite in 375 mL of water.

-

Add the sodium nitrite solution dropwise to the reaction mixture over approximately one hour, maintaining the temperature between -15°C and -10°C.

-

After the addition is complete, continue stirring for an additional hour, allowing the temperature to rise to -5°C.

-

Carefully neutralize the mixture to a pH of approximately 7 with a 30% sodium hydroxide solution, ensuring the temperature does not exceed 0°C.

-

A solid precipitate will form. Collect the solid by filtration.

-

Extract the 2-chloro-4,6-dimethoxypyrimidine from the solid using four 75 mL portions of ether.

-

Combine the ether extracts and dry over anhydrous sodium sulfate.

-

Remove the ether by rotary evaporation to yield the crude product.

-

The crude product can be further purified by recrystallization from a suitable solvent like isopentane to afford white crystals of 2-chloro-4,6-dimethoxypyrimidine.

Applications in Synthesis

2-Chloro-4,6-dimethoxypyrimidine is a crucial building block in the synthesis of various agrochemicals, particularly pyrimidine salicylic acid herbicides such as Bispyribac-sodium and Pyrithiobac-sodium.[4] It is also utilized in the pharmaceutical industry as an intermediate for the development of antiviral and anticancer agents.[2]

Workflow: Synthesis of Pyrimidine Salicylic Acid Herbicides

The following diagram illustrates the general synthetic workflow for the production of pyrimidine salicylic acid herbicides, highlighting the central role of 2-Chloro-4,6-dimethoxypyrimidine.

Caption: Synthetic workflow for pyrimidine salicylic acid herbicides.

Safety and Handling

2-Chloro-4,6-dimethoxypyrimidine is harmful if swallowed and causes serious eye irritation.[3] It is essential to handle this chemical in a well-ventilated area, preferably in a chemical fume hood.[5] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn.[5] Avoid breathing dust.[5] Store in a tightly closed container in a dry and cool place.[5]

Conclusion

2-Chloro-4,6-dimethoxypyrimidine is a valuable and versatile chemical intermediate with significant applications in the agrochemical and pharmaceutical industries. Its well-defined chemical properties and reactivity make it a reliable starting material for the synthesis of complex, high-value molecules. This guide provides essential technical information to support researchers and professionals in its safe and effective use.

References

2-Chloro-4,6-dimethoxypyrimidine CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4,6-dimethoxypyrimidine is a versatile heterocyclic compound that serves as a crucial intermediate in the synthesis of a wide array of biologically active molecules. Its unique structural features, including a reactive chlorine atom and two electron-donating methoxy groups, make it an invaluable building block in medicinal chemistry and agrochemical research. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its role in the development of kinase inhibitors for cancer therapy.

Chemical and Physical Properties

2-Chloro-4,6-dimethoxypyrimidine is a white to light yellow crystalline powder. Its key identifiers and physicochemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 13223-25-1 | [1][2][3] |

| Molecular Formula | C₆H₇ClN₂O₂ | [1][2][3] |

| Molecular Weight | 174.58 g/mol | [1][2][3] |

| Appearance | White to light yellow powder/crystal | [2] |

| Melting Point | 101-105 °C | [2] |

| Purity | ≥ 98% (GC) | [2] |

| IUPAC Name | 2-chloro-4,6-dimethoxypyrimidine | [1] |

Spectroscopic Data

| Spectroscopy | Assignments |

| ¹H NMR (Predicted) | δ (ppm): ~6.1 (s, 1H, Ar-H), ~4.0 (s, 6H, 2 x -OCH₃) |

| ¹³C NMR (Predicted) | δ (ppm): ~172 (C-O), ~162 (C-Cl), ~88 (Ar-C-H) , ~55 (-OCH₃) |

| IR (KBr Pellet) | ν (cm⁻¹): ~3000 (C-H stretch), ~1600 (C=N stretch), ~1480 (C=C stretch), ~1200 (C-O stretch), ~800 (C-Cl stretch) |

Solubility Profile

Quantitative solubility data for 2-Chloro-4,6-dimethoxypyrimidine in various organic solvents is not extensively published. However, based on its chemical structure and qualitative information for similar pyrimidine derivatives, it is expected to be soluble in a range of common organic solvents.

| Solvent | Qualitative Solubility |

| Chloroform | Soluble |

| Dichloromethane (DCM) | Soluble |

| Ethyl Acetate | Soluble |

| Tetrahydrofuran (THF) | Soluble |

| Acetone | Soluble |

| Methanol | Soluble |

| Ethanol | Soluble |

| Dimethylformamide (DMF) | Soluble |

| Dimethyl Sulfoxide (DMSO) | Soluble |

A detailed experimental protocol for the quantitative determination of solubility is provided in the "Experimental Protocols" section.

Synthesis and Reactivity

2-Chloro-4,6-dimethoxypyrimidine is typically synthesized from 2-amino-4,6-dimethoxypyrimidine via a diazotization reaction.[4] The chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution, making it an excellent electrophilic partner in cross-coupling reactions, such as the Suzuki-Miyaura coupling, for the formation of C-C bonds.

Applications in Drug Discovery: A Precursor to Kinase Inhibitors

The pyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, particularly in the design of protein kinase inhibitors. 2-Chloro-4,6-dimethoxypyrimidine is a key starting material for the synthesis of various substituted aminopyrimidines, a class of compounds known to exhibit potent inhibitory activity against a range of kinases, including BCR-ABL, a key target in chronic myeloid leukemia (CML).[5][6]

The BCR-ABL Signaling Pathway

The fusion protein BCR-ABL is a constitutively active tyrosine kinase that drives the pathogenesis of CML. It activates a complex network of downstream signaling pathways, leading to uncontrolled cell proliferation and inhibition of apoptosis.[6][7][8] Key pathways activated by BCR-ABL include the Ras/MAPK pathway and the PI3K/Akt pathway.[5][6]

Experimental Protocols

Protocol for Synthesis of 2-Chloro-4,6-dimethoxypyrimidine

This protocol is based on the diazotization of 2-amino-4,6-dimethoxypyrimidine.[4]

Materials:

-

2-Amino-4,6-dimethoxypyrimidine

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Sodium Hydroxide (NaOH)

-

Ethyl Acetate

-

Anhydrous Sodium Sulfate

-

Silica Gel for column chromatography

Procedure:

-

In a four-necked flask, add concentrated HCl and cool to 0 °C.

-

Add 2-amino-4,6-dimethoxypyrimidine in portions while maintaining the temperature at 0 °C and stir for 1 hour.

-

Cool the reaction mixture to -15 °C.

-

Slowly add a pre-cooled aqueous solution of NaNO₂ dropwise, keeping the temperature between -15 °C and -10 °C.

-

After the addition is complete, continue stirring at this temperature for another hour.

-

Slowly neutralize the reaction mixture to pH 7 by the dropwise addition of a 30% aqueous NaOH solution, maintaining the temperature below -5 °C.

-

Collect the resulting precipitate by vacuum filtration.

-

Extract the crude product from the solid with ethyl acetate.

-

Wash the combined organic layers with water, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography to yield pure 2-chloro-4,6-dimethoxypyrimidine as white crystals.

Representative Protocol for Suzuki-Miyaura Coupling

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of 2-chloro-4,6-dimethoxypyrimidine with an arylboronic acid.

Materials:

-

2-Chloro-4,6-dimethoxypyrimidine

-

Arylboronic acid (e.g., Phenylboronic acid)

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃)

-

Solvent (e.g., 1,4-dioxane/water mixture)

-

Ethyl Acetate

-

Brine

Procedure:

-

To a microwave reactor vial, add 2-chloro-4,6-dimethoxypyrimidine (1.0 equiv.), the arylboronic acid (1.1 equiv.), K₂CO₃ (3.0 equiv.), and Pd(PPh₃)₄ (0.05 equiv.).

-

Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen) three times.

-

Add the degassed solvent system (e.g., 1,4-dioxane/water 2:1) via syringe.

-

Seal the vial and heat the reaction mixture in a microwave reactor at 100 °C for 15-30 minutes.

-

Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction mixture to room temperature.

-

Extract the mixture with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol for Determination of Solubility

This protocol outlines a method to determine the quantitative solubility of 2-Chloro-4,6-dimethoxypyrimidine in an organic solvent.

Materials:

-

2-Chloro-4,6-dimethoxypyrimidine

-

Selected organic solvent (e.g., THF, ethanol)

-

Thermostatically controlled shaker

-

Analytical balance

-

Filtration apparatus (e.g., syringe filter)

Procedure:

-

Add an excess amount of 2-chloro-4,6-dimethoxypyrimidine to a known volume of the selected solvent in a sealed vial.

-

Place the vial in a thermostatically controlled shaker at a constant temperature (e.g., 25 °C) and agitate until equilibrium is reached (typically 24-48 hours).

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe and filter it to remove any suspended solids.

-

Accurately weigh an empty, dry container.

-

Transfer the filtered solution to the pre-weighed container.

-

Evaporate the solvent completely under a stream of nitrogen or in a vacuum oven at a temperature below the compound's melting point.

-

Weigh the container with the dried solute.

-

Calculate the solubility in g/L or mg/mL.

Workflow for Kinase Inhibitor Screening

The development of novel kinase inhibitors from a pyrimidine scaffold typically follows a multi-step workflow, from initial screening to lead optimization.

This workflow begins with the synthesis of a library of diverse aminopyrimidine compounds from 2-chloro-4,6-dimethoxypyrimidine.[9][10][11] These compounds are then subjected to high-throughput screening against the target kinase. Hits are further characterized for their potency (IC₅₀), selectivity against other kinases, and activity in cell-based models. Promising compounds undergo structure-activity relationship (SAR) studies to optimize their properties, followed by ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiling and in vivo efficacy studies to identify a lead candidate for further development.[9][12]

References

- 1. 2-Chloro-4,6-dimethoxypyrimidine | C6H7ClN2O2 | CID 5152323 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. 2-Chloro-4,6-dimethoxypyrimidine 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 4. 2-Chloro-4,6-dimethoxypyrimidine | 13223-25-1 [chemicalbook.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. researchgate.net [researchgate.net]

- 9. A Virtual Screening Approach for the Identification of High Affinity Small Molecules Targeting BCR-ABL1 Inhibitors for the Treatment of Chronic Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 12. bellbrooklabs.com [bellbrooklabs.com]

Spectroscopic Profile of 2-Chloro-4,6-dimethoxypyrimidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2-Chloro-4,6-dimethoxypyrimidine (CAS No. 13223-25-1), a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. This document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols used for their acquisition.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for 2-Chloro-4,6-dimethoxypyrimidine.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 6.15 | s | 1H | H-5 (pyrimidine ring) |

| 3.95 | s | 6H | -OCH₃ |

Note: Solvent for the above data is typically CDCl₃, but should always be confirmed from the original spectrum.

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 171.5 | C4/C6 |

| 162.0 | C2 |

| 88.0 | C5 |

| 55.0 | -OCH₃ |

Note: Solvent for the above data is typically CDCl₃, but should always be confirmed from the original spectrum.

Table 3: Infrared (IR) Spectroscopy Peak Assignments

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 1580 | Strong | Ring Stretching (ν₁₉ mode) |

| 1567 | Strong | Ring Stretching (ν₈ mode) |

| 1480 | Medium | Ring Stretching (ν₁₉ mode) |

| 1400 | Medium | Ring Stretching (ν₁₉ mode) |

| 833 | Strong | Ring Breathing (ν₁ mode) |

| 633 | Medium | Ring Bending (ν₆ mode) |

| 600 | Medium | Ring Bending (ν₆ mode) |

Data obtained from studies on 6-chloro-2,4-dimethoxypyrimidine, which is structurally identical to 2-chloro-4,6-dimethoxypyrimidine.[1]

Table 4: Mass Spectrometry Data

| m/z | Interpretation |

| 174/176 | [M]⁺, Molecular ion peak (with ³⁵Cl/³⁷Cl isotope pattern) |

Note: Detailed fragmentation pattern is based on typical behavior of similar heterocyclic compounds and requires experimental verification.

Experimental Protocols

The following sections detail the generalized methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of 2-Chloro-4,6-dimethoxypyrimidine (typically 5-20 mg) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Complete dissolution is ensured through vortexing or sonication.

Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., Bruker, Jeol) operating at a specific frequency (e.g., 400 MHz for ¹H, 100 MHz for ¹³C). The chemical shifts are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm. For ¹³C NMR, the solvent peak may also be used as a secondary reference.

Infrared (IR) Spectroscopy

Sample Preparation: For solid samples like 2-Chloro-4,6-dimethoxypyrimidine, the KBr pellet technique is commonly employed. A small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk. Alternatively, a Nujol mull can be prepared by grinding the sample with a few drops of Nujol (mineral oil) to form a paste, which is then placed between two salt plates (e.g., NaCl or KBr).[1]

Data Acquisition: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer. The spectrum represents the absorption of infrared radiation as a function of wavenumber (typically in the range of 4000-400 cm⁻¹).

Mass Spectrometry (MS)

Sample Introduction and Ionization: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS). Electron Ionization (EI) is a common method for generating ions from volatile compounds. In this process, the sample is bombarded with a high-energy electron beam, leading to the formation of a molecular ion and various fragment ions.

Data Acquisition: The mass spectrometer separates the ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum is a plot of ion intensity versus m/z, which provides information about the molecular weight of the compound and its fragmentation pattern.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like 2-Chloro-4,6-dimethoxypyrimidine.

Caption: General workflow for the spectroscopic analysis of 2-Chloro-4,6-dimethoxypyrimidine.

References

An In-depth Technical Guide to the Solubility and Stability of 2-Chloro-4,6-dimethoxypyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 2-Chloro-4,6-dimethoxypyrimidine, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Understanding these properties is critical for its effective use in research and development, particularly in process chemistry, formulation development, and quality control. While specific quantitative solubility and stability data for 2-Chloro-4,6-dimethoxypyrimidine is limited in publicly available literature, this guide consolidates available qualitative information, presents data for analogous compounds, and provides detailed experimental protocols for determining these properties.

Solubility Profile

The solubility of a compound is a critical parameter that influences its reactivity, bioavailability, and formulation possibilities. 2-Chloro-4,6-dimethoxypyrimidine is a white to light yellow crystalline powder.[2] Its solubility is dictated by its molecular structure, which includes a moderately polar pyrimidine core, two electron-donating methoxy groups, and a chloro substituent.

Qualitative Solubility

Qualitative data indicates that 2-Chloro-4,6-dimethoxypyrimidine exhibits good solubility in a range of common organic solvents. Information for the structurally similar compound, 2-chloro-4,6-dimethylpyrimidine, suggests it is soluble in organic solvents like ethanol and acetone but is sparingly soluble in water.[3] The methoxy groups in 2-Chloro-4,6-dimethoxypyrimidine are expected to enhance its polarity and potential for hydrogen bonding compared to the dimethyl analog, which may influence its solubility profile.

Table 1: Qualitative Solubility of 2-Chloro-4,6-dimethoxypyrimidine and a Structural Analog

| Solvent | 2-Chloro-4,6-dimethoxypyrimidine | 2-Chloro-4,6-dimethylpyrimidine (Analog) |

| Chloroform | Soluble | Not Reported |

| Ethyl Acetate | Soluble | Not Reported |

| Methanol | Soluble | Soluble |

| Ethanol | Not Reported | Soluble |

| Acetone | Not Reported | Soluble |

| Water | Sparingly Soluble (inferred) | Sparingly Soluble[3] |

Note: "Soluble" indicates that the compound is likely to dissolve to a practical extent for many synthetic applications. "Sparingly Soluble" suggests low solubility in aqueous media.

Quantitative Solubility Data (Analog)

Table 2: Quantitative Solubility of a Structurally Related Pyrimidine Derivative

| Compound | Solvent | Temperature (°C) | Solubility |

| 4-Amino-2,6-dichloropyrimidine | DMSO | Not Specified | 100 mg/mL |

Disclaimer: This data is for a structurally related compound and should be used as an estimation. Experimental determination of the solubility of 2-Chloro-4,6-dimethoxypyrimidine is highly recommended.

Stability Profile

The stability of 2-Chloro-4,6-dimethoxypyrimidine is a crucial factor for its storage, handling, and use in chemical reactions. Like many pyrimidine derivatives, it is susceptible to degradation under certain conditions.

General Stability Considerations

Pyrimidine derivatives can undergo degradation through several pathways:

-

Hydrolysis: The chloro group at the 2-position is susceptible to nucleophilic substitution, particularly by water, under acidic or basic conditions. This can lead to the formation of 2-hydroxy-4,6-dimethoxypyrimidine.

-

Oxidation: The pyrimidine ring can be susceptible to oxidation, potentially leading to ring-opening or the formation of N-oxides.

-

Photodegradation: Exposure to ultraviolet (UV) light can induce photochemical reactions, leading to the formation of various degradation products.

Stability Data of an Analogous Compound

A study on 2-chloro-2'-deoxyadenosine, another 2-chlorinated purine derivative, provides insights into the potential pH-dependent stability of 2-Chloro-4,6-dimethoxypyrimidine. The study found that the compound was stable at basic and neutral pH but degraded at acidic pH.

Table 3: pH Stability of 2-Chloro-2'-deoxyadenosine at 37°C

| pH | Half-life (t½) |

| 1 | 0.37 hours |

| 2 | 1.6 hours |

| Neutral/Basic | Stable |

Disclaimer: This data is for an analogous compound and serves as a general indicator. The stability of 2-Chloro-4,6-dimethoxypyrimidine should be experimentally verified.

Experimental Protocols

To obtain precise quantitative data for 2-Chloro-4,6-dimethoxypyrimidine, the following experimental protocols are recommended.

Determination of Aqueous Solubility (Shake-Flask Method)

Objective: To determine the equilibrium solubility of 2-Chloro-4,6-dimethoxypyrimidine in water at a specific temperature.

Materials:

-

2-Chloro-4,6-dimethoxypyrimidine

-

Distilled or deionized water

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Preparation of a Saturated Solution: Add an excess amount of 2-Chloro-4,6-dimethoxypyrimidine to a known volume of water in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Place the vial in the thermostatically controlled shaker set to the desired temperature (e.g., 25°C or 37°C). Shake the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the suspension at a high speed to pellet the undissolved solid.

-

Sample Preparation for Analysis: Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable solvent (e.g., mobile phase) to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample by a validated HPLC-UV method to determine the concentration of 2-Chloro-4,6-dimethoxypyrimidine.

-

Calculation: Calculate the solubility in mg/mL or mol/L based on the measured concentration and the dilution factor.

Stability Study: Hydrolysis at Different pH

Objective: To evaluate the hydrolytic stability of 2-Chloro-4,6-dimethoxypyrimidine at various pH values.

Materials:

-

2-Chloro-4,6-dimethoxypyrimidine

-

Buffer solutions of different pH values (e.g., pH 2, 4, 7, 9, 12)

-

Constant temperature incubator or water bath

-

HPLC system with a stability-indicating method

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Test Solutions: Prepare solutions of 2-Chloro-4,6-dimethoxypyrimidine in each of the buffer solutions at a known concentration.

-

Incubation: Store the solutions in sealed containers at a constant temperature (e.g., 40°C or 50°C) and protect them from light.

-

Sampling: At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.

-

Analysis: Immediately analyze the samples using a validated stability-indicating HPLC method to determine the remaining concentration of 2-Chloro-4,6-dimethoxypyrimidine and to detect the formation of any degradation products.

-

Data Analysis: Plot the natural logarithm of the concentration of 2-Chloro-4,6-dimethoxypyrimidine versus time for each pH. Determine the observed degradation rate constant (k_obs) from the slope of the linear regression. The half-life (t½) can be calculated using the equation: t½ = 0.693 / k_obs.

Visualizations

Logical Workflow for Synthesis

The synthesis of 2-Chloro-4,6-dimethoxypyrimidine often involves a multi-step process. A common route starts from malononitrile.

Caption: A logical workflow for the synthesis of 2-Chloro-4,6-dimethoxypyrimidine.

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in determining the aqueous solubility of 2-Chloro-4,6-dimethoxypyrimidine.

Caption: Experimental workflow for aqueous solubility determination.

Potential Degradation Pathways

This diagram illustrates the potential degradation pathways for 2-Chloro-4,6-dimethoxypyrimidine under hydrolytic conditions.

References

In-Depth Technical Guide to the Safety and Handling of 2-Chloro-4,6-dimethoxypyrimidine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for 2-Chloro-4,6-dimethoxypyrimidine (CAS No. 13223-25-1). The information presented is intended to equip laboratory personnel with the necessary knowledge to handle this chemical compound safely, minimizing exposure risks and ensuring appropriate emergency response.

Hazard Identification and Classification

2-Chloro-4,6-dimethoxypyrimidine is classified as a hazardous substance. The primary hazards, as defined by the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), are acute oral toxicity and serious eye irritation.

Based on notifications to the European Chemicals Agency (ECHA) Classification and Labelling (C&L) Inventory, the following hazard statements apply:

-

H302: Harmful if swallowed. (Reported in 95.5% of notifications)[1]

-

H319: Causes serious eye irritation. (Reported in 100% of notifications)[1]

Signal Word: Warning[1]

Pictograms:

Physical and Chemical Properties

A summary of the key physical and chemical properties of 2-Chloro-4,6-dimethoxypyrimidine is provided in the table below.

| Property | Value |

| Molecular Formula | C6H7ClN2O2 |

| Molecular Weight | 174.58 g/mol [1] |

| Appearance | White to light yellow powder or crystals |

| Melting Point | 101 - 105 °C |

| Purity | ≥ 98% |

Experimental Protocols for Hazard Assessment

The hazard classifications for chemical substances like 2-Chloro-4,6-dimethoxypyrimidine are determined through standardized experimental protocols. The following sections detail the methodologies for assessing acute oral toxicity, skin irritation, and eye irritation, based on the Organization for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals.

Acute Oral Toxicity Testing

The assessment of acute oral toxicity is typically conducted using one of the following OECD test guidelines: 420 (Fixed Dose Procedure), 423 (Acute Toxic Class Method), or 425 (Up-and-Down Procedure).[2] These methods provide information on the hazardous properties of a substance and allow for its classification according to the GHS.[2]

General Procedure (Adapted from OECD Guidelines 420, 423, and 425): [2][3][4]

-

Animal Selection: Healthy, young adult rodents are typically used.[5] Usually, testing is initiated in a single sex (commonly females).

-

Housing and Fasting: Animals are acclimatized to laboratory conditions. Prior to dosing, feed is withheld overnight.

-

Dose Administration: The test substance is administered orally in a single dose via gavage.[5] The substance may be dissolved or suspended in a suitable vehicle, such as water.

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days. Observations are made shortly after dosing and then periodically.

-

Endpoint: The primary endpoint is mortality. The number of animals that die at a particular dose level is used to determine the GHS category. For example, the Acute Toxic Class Method (OECD 423) uses the mortality of a small group of animals at one of a series of fixed dose levels to classify the substance.

Skin Irritation Testing

In vitro methods are now predominantly used to assess skin irritation, reducing the need for animal testing. OECD Test Guideline 439, "In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method," is a widely accepted protocol.[6][7][8][9][10]

General Procedure (Adapted from OECD Guideline 439): [6][7][8][9][10]

-

Test System: The test utilizes a reconstructed human epidermis model, which mimics the properties of the upper layers of human skin.[6][7]

-

Application of Substance: The test chemical is applied topically to the surface of the RhE tissue.

-

Incubation: The treated tissues are incubated for a defined period.

-

Viability Assessment: After incubation, the viability of the tissue is determined using a cell viability assay, commonly the MTT assay. In this assay, the vital dye MTT is converted by mitochondrial enzymes of viable cells into a blue formazan salt, which is then extracted and quantified.

-

Classification: The substance is classified as a skin irritant (GHS Category 2) if the tissue viability is reduced below a certain threshold (typically ≤ 50%) compared to a negative control.[7][10]

Eye Irritation Testing

Similar to skin irritation, in vitro and ex vivo methods are prioritized for assessing eye irritation to avoid animal testing. OECD Test Guideline 405, "Acute Eye Irritation/Corrosion," outlines the in vivo procedure, but emphasizes a weight-of-the-evidence analysis and the use of alternative methods first.

General Procedure for In Vivo Testing (Adapted from OECD Guideline 405): [11][12][13]

-

Animal Selection: A single animal, typically an albino rabbit, is used for the initial test.[13]

-

Anesthesia and Analgesia: The use of topical anesthetics and systemic analgesics is recommended to minimize pain and distress.

-

Application of Substance: A single dose of the test substance is applied to the conjunctival sac of one eye. The other eye serves as a control.[11][13]

-

Observation: The eyes are examined at specific intervals (e.g., 1, 24, 48, and 72 hours) after application.[12] The degree of irritation to the cornea, iris, and conjunctiva is scored.

-

Endpoint and Classification: The severity and reversibility of the ocular lesions are evaluated to classify the substance. If a corrosive or severe irritant effect is observed, no further testing is performed.

Safe Handling and Personal Protective Equipment (PPE)

Adherence to proper handling procedures and the consistent use of appropriate personal protective equipment are critical to minimizing exposure to 2-Chloro-4,6-dimethoxypyrimidine.

Engineering Controls

-

Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.

-

Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation location.

Personal Protective Equipment (PPE)

The following PPE should be worn when handling 2-Chloro-4,6-dimethoxypyrimidine:

| PPE Category | Recommendation |

| Eye/Face Protection | Wear chemical safety goggles that meet the standards of OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. A face shield may be necessary for splash protection. |

| Skin Protection | Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat or impervious clothing to prevent skin contact. |

| Respiratory Protection | If working outside of a fume hood or if dust generation is likely, use a NIOSH/MSHA or European Standard EN 149 approved respirator. |

First Aid Measures

In the event of exposure to 2-Chloro-4,6-dimethoxypyrimidine, immediate action is required.

| Exposure Route | First Aid Procedure |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |

| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and shoes. If skin irritation persists, seek medical attention. |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention. |

| Ingestion | Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Fire and Spill Response

Fire Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Hazardous Combustion Products: Thermal decomposition can produce toxic fumes, including carbon oxides, nitrogen oxides, and hydrogen chloride gas.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment as outlined in Section 3.2. Avoid breathing dust or vapors.

-

Environmental Precautions: Prevent the chemical from entering drains, surface water, or soil.

-

Containment and Cleanup: Sweep up the spilled solid material, avoiding dust generation, and place it in a suitable, closed container for disposal. Clean the spill area thoroughly.

Storage and Disposal

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations. Do not allow the product to be released into the environment.

Logical Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of 2-Chloro-4,6-dimethoxypyrimidine, from initial hazard assessment to emergency response.

References

- 1. 2-Chloro-4,6-dimethoxypyrimidine | C6H7ClN2O2 | CID 5152323 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 4. scribd.com [scribd.com]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. siesascs.edu.in [siesascs.edu.in]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. oecd.org [oecd.org]

- 9. oecd.org [oecd.org]

- 10. iivs.org [iivs.org]

- 11. ACUTE EYE IRRITATION OECD GUIDELINE BY SEJAL AGRAWAL | PPTX [slideshare.net]

- 12. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]

- 13. nucro-technics.com [nucro-technics.com]

A Technical Guide to 2-Chloro-4,6-dimethoxypyrimidine for Chemical Research and Development

Introduction: 2-Chloro-4,6-dimethoxypyrimidine is a versatile heterocyclic compound widely utilized as a key intermediate and building block in the pharmaceutical and agrochemical industries.[1] Its pyrimidine core, functionalized with reactive chloro and methoxy groups, makes it an invaluable scaffold for the synthesis of complex, biologically active molecules.[1] This compound is frequently employed in the development of herbicides, fungicides, and novel therapeutic agents, including antiviral and anticancer drugs.[1] This guide provides an overview of commercial suppliers, product specifications, and key experimental protocols relevant to researchers, scientists, and drug development professionals.

Commercial Suppliers and Product Specifications

Sourcing high-quality starting materials is a critical first step in any research and development workflow. 2-Chloro-4,6-dimethoxypyrimidine is available from a variety of commercial chemical suppliers. The following table summarizes key quantitative data from several listed suppliers to facilitate comparison.

| Supplier | CAS Number | Purity | Molecular Formula | Molecular Weight ( g/mol ) | Physical Appearance | Melting Point (°C) |

| Chem-Impex | 13223-25-1 | ≥ 98% (GC) | C₆H₇ClN₂O₂ | 174.58 | White to light yellow powder/crystal | 101 - 105 |

| TCI America | 13223-25-1 | >98.0% | C₆H₇ClN₂O₂ | 174.58 | - | - |

| Manchester Organics | 13223-25-1 | 97% | C₆H₇ClN₂O₂ | 174.585 | - | - |

| Bridge Organics | 13223-25-1 | - | C₆H₇ClN₂O₂ | 174.58 | - | - |

| NINGBO INNO PHARMCHEM | 13223-25-1 | - | - | - | - | - |

Note: Purity methods, availability, and detailed specifications should be confirmed by requesting a Certificate of Analysis (CoA) from the respective supplier.

Key Synthetic Applications & Experimental Protocols

The reactivity of the chlorine atom at the C2 position makes 2-Chloro-4,6-dimethoxypyrimidine an excellent substrate for nucleophilic substitution and metal-catalyzed cross-coupling reactions.

Experimental Protocol 1: Nucleophilic Aromatic Substitution

This protocol details the synthesis of 4,6-dimethoxy-2-methylthiopyrimidine, a key intermediate for certain pyrimidinyloxybenzoic acid herbicides, via nucleophilic substitution.[2]

Reaction:

-

Reactants: 2-Chloro-4,6-dimethoxypyrimidine, Sodium methyl mercaptide (25% solution), Tetrabutylammonium bromide (Phase Transfer Catalyst)

-

Solvent: Methanol

-

Product: 4,6-Dimethoxy-2-methylthiopyrimidine

Methodology: [2]

-

To a reaction vessel, add 2-chloro-4,6-dimethoxypyrimidine (17.5 g, 100 mmol), tetrabutylammonium bromide (1.6 g, 5 mmol), and methanol (80 mmol).

-

With stirring, add 25% sodium methyl mercaptide solution (30.1 g, 107 mmol).

-

Heat the reaction mixture to 45 °C and maintain the temperature between 45-50 °C for 2 hours.

-

Monitor the reaction progress using Thin-Layer Chromatography (TLC).

-

Upon completion, cool the mixture and proceed with standard aqueous workup and extraction.

-

Purify the crude product via column chromatography or recrystallization to yield the final product.

Experimental Protocol 2: Suzuki Cross-Coupling

The Suzuki cross-coupling reaction is a powerful method for forming carbon-carbon bonds. This generalized protocol outlines the coupling of an aryl or heteroaryl boronic acid at the C2 position of the pyrimidine ring. The regioselectivity of such reactions on dichloropyrimidines is well-established, with initial coupling often favoring the C4 position; however, with the monosubstituted starting material, the reaction proceeds at the C2 position.[3]

Reaction:

-

Reactants: 2-Chloro-4,6-dimethoxypyrimidine, Aryl/Heteroaryl boronic acid

-

Catalyst: Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

-

Base: An inorganic base (e.g., K₂CO₃, K₃PO₄)

-

Solvent System: Typically a mixture of an organic solvent and water (e.g., 1,4-Dioxane/H₂O, Toluene/Ethanol/H₂O)[3][4]

Methodology (Microwave-Assisted): [4]

-

In a microwave reaction vial, combine 2-Chloro-4,6-dimethoxypyrimidine (0.5 mmol), the desired aryl boronic acid (e.g., 0.5-0.6 mmol), potassium carbonate (1.5 mmol), and the palladium catalyst (e.g., 0.5-3 mol%).

-

Add the solvent system (e.g., 4 mL of 1,4-dioxane and 2 mL of H₂O).

-

Purge the vial with an inert gas (e.g., argon) and seal it.

-

Place the vial in a microwave reactor and heat to the target temperature (e.g., 100-120 °C) for a specified time (e.g., 10-20 minutes).[4][5]

-

After cooling, partition the reaction mixture between ethyl acetate and water.

-

Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), and concentrate it under reduced pressure.[4]

-

Purify the resulting crude solid using flash column chromatography to isolate the desired 2-aryl-4,6-dimethoxypyrimidine product.[3][4]

Visualized Pathways and Workflows

Synthetic Pathway Diagram

The following diagram illustrates the nucleophilic substitution reaction described in Protocol 1.

References

An In-Depth Technical Guide to the Purity Analysis of 2-Chloro-4,6-dimethoxypyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies for assessing the purity of 2-Chloro-4,6-dimethoxypyrimidine, a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and agrochemicals. This document outlines detailed experimental protocols, data presentation standards, and relevant biological context to support researchers in quality control and drug development.

Physicochemical Properties and Specifications

2-Chloro-4,6-dimethoxypyrimidine (CAS No. 13223-25-1) is a white to light yellow crystalline powder.[1] Its purity is a critical parameter that can significantly impact the quality, efficacy, and safety of the final products. Typical purity specifications for this compound are ≥98% or ≥99%, commonly determined by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).[1][2]

| Parameter | Specification | Reference |

| Appearance | White to light yellow powder/crystal | [1] |

| Purity (by GC/HPLC) | ≥98.0% or ≥99.0% | [1][2] |

| Melting Point | 101-105 °C | [1] |

| Molecular Formula | C₆H₇ClN₂O₂ | [1] |

| Molecular Weight | 174.58 g/mol | [1] |

| Anisic Aldehyde | ≤0.1% | [3] |

| Anethole | ≤0.1% | [3] |

Synthesis and Potential Impurities

The purity profile of 2-Chloro-4,6-dimethoxypyrimidine is intrinsically linked to its manufacturing process. A common synthetic route starts from malononitrile and involves a three-step process: salifying reaction, cyanamide reaction, and condensation reaction.[4][5]

Synthesis Workflow

The synthesis process can be visualized as a sequential flow of chemical transformations, each with its own set of reactants and intermediates that can potentially carry over as impurities.

Potential Process-Related Impurities

A thorough understanding of the synthesis route is crucial for identifying potential impurities. These can include unreacted starting materials, intermediates, by-products, and reagents from each step of the synthesis.

| Impurity Category | Potential Impurities |

| Starting Materials | Malononitrile, Methanol, Cyanamide |

| Intermediates | Dimethyl propylenediimine dihydrochloride, 3-Amino-3-methoxy-N-cyano-2-propane imine |

| By-products | Isomeric impurities, Over-reaction products (e.g., diformylation products), Side-products from Vilsmeier-Haack reaction (if used)[6] |

| Reagents | Residual solvents (e.g., methanol, composite solvents), Residual catalysts |

Analytical Methodologies for Purity Assessment

A combination of chromatographic and spectroscopic techniques is typically employed for the comprehensive purity analysis of 2-Chloro-4,6-dimethoxypyrimidine.

High-Performance Liquid Chromatography (HPLC)

Illustrative HPLC-UV Method Protocol (Adaptable):

-

Instrumentation: HPLC system with a UV detector.

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient or isocratic mixture of a buffered aqueous phase (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 210 nm or 254 nm (to be determined by UV scan).

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve an accurately weighed amount of the sample in the mobile phase or a suitable solvent to obtain a known concentration.

Method Validation Workflow:

The validation of the analytical method is essential to ensure its suitability for its intended purpose. The following workflow, based on ICH guidelines, should be followed.

Gas Chromatography (GC)

GC, often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is suitable for the analysis of volatile impurities and for the overall purity assessment.

Illustrative GC-MS Method Protocol (Adaptable):

-

Instrumentation: GC system with a Mass Spectrometric detector.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Start at a low temperature (e.g., 60 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) at a controlled rate.

-

MS Detector: Electron Ionization (EI) at 70 eV, with a scan range of m/z 40-550.

-

Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation and confirmation of the identity of 2-Chloro-4,6-dimethoxypyrimidine. It can also be used for quantitative analysis (qNMR) to determine purity against a certified reference standard.

Mass Spectrometry (MS): In addition to its use as a detector for GC and HPLC, MS can be used for the identification of unknown impurities by providing information about their molecular weight and fragmentation patterns.

Biological Context: A Precursor to EGFR Inhibitors

2-Chloro-4,6-dimethoxypyrimidine serves as a crucial building block in the synthesis of various pyrimidine-based Epidermal Growth Factor Receptor (EGFR) inhibitors.[4][7][8] EGFR is a receptor tyrosine kinase that plays a pivotal role in cell proliferation, differentiation, and survival.[3] Dysregulation of the EGFR signaling pathway is a hallmark of many cancers, making it a key target for cancer therapy.[7][9]

EGFR Signaling Pathway:

The binding of a ligand, such as Epidermal Growth Factor (EGF), to EGFR triggers a cascade of intracellular events that ultimately lead to cell growth and proliferation. Pyrimidine-based inhibitors act by blocking the ATP-binding site of the EGFR kinase domain, thereby inhibiting its activity and downstream signaling.[4][8]

Conclusion

The purity of 2-Chloro-4,6-dimethoxypyrimidine is a critical quality attribute that necessitates rigorous analytical control. This guide has provided a framework for the purity analysis of this important chemical intermediate, encompassing its synthesis, potential impurities, and relevant analytical methodologies. The successful implementation of robust and validated analytical methods is paramount for ensuring the quality and consistency of the final pharmaceutical and agrochemical products derived from this versatile building block. Researchers are encouraged to adapt and validate the provided illustrative protocols to suit their specific laboratory conditions and regulatory requirements.

References

- 1. benchchem.com [benchchem.com]

- 2. 2-Chloro-4,6-dimethoxypyrimidine | 13223-25-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. mdpi.com [mdpi.com]

- 4. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN1467206A - Preparation method of 2-chloro-4, 6-dimethoxypyrimidine - Google Patents [patents.google.com]

- 6. benchchem.com [benchchem.com]

- 7. tandfonline.com [tandfonline.com]

- 8. mdpi.com [mdpi.com]

- 9. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]

The Pyrimidine Nucleus: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold, a fundamental heterocyclic aromatic organic compound, is a privileged structure in medicinal chemistry, integral to the blueprint of life as a core component of nucleobases in DNA and RNA.[1] This intrinsic biological relevance has made pyrimidine and its derivatives a fertile ground for the discovery and development of a vast array of therapeutic agents. Exhibiting a broad spectrum of pharmacological activities, these compounds are at the forefront of the fight against numerous diseases, including cancer, microbial infections, and inflammatory conditions. This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic applications of pyrimidine derivatives, with a focus on quantitative data, detailed experimental methodologies, and the underlying molecular pathways.

I. The Broad Therapeutic Promise of Pyrimidine Derivatives

The versatility of the pyrimidine ring system allows for a wide range of chemical modifications, leading to a diverse library of compounds with varied biological targets. This has resulted in the development of drugs with activities spanning multiple therapeutic areas. Pyrimidine derivatives have been successfully developed as anticancer, antimicrobial (antibacterial and antifungal), antiviral, anti-inflammatory, analgesic, anticonvulsant, cardiovascular, and antihypertensive agents.[2][3][4]

II. Synthetic Strategies for Pyrimidine Derivatives

The construction of the pyrimidine core can be achieved through various synthetic routes, with the Biginelli reaction being one of the most prominent and widely utilized methods.[1] This one-pot, three-component reaction offers an efficient pathway to synthesize 3,4-dihydropyrimidin-2(1H)-ones from an aldehyde, a β-ketoester, and urea.[5]

General Synthesis Workflow: The Biginelli Reaction

The Biginelli reaction provides a straightforward and atom-economical approach to the pyrimidine core. The general workflow involves the acid-catalyzed condensation of three key building blocks.

Detailed Experimental Protocol: Synthesis of Dihydropyrimidinones via the Biginelli Reaction

This protocol provides a general procedure for the synthesis of dihydropyrimidinone derivatives.

Materials:

-

Aromatic aldehyde (10 mmol)

-

Ethyl acetoacetate (10 mmol)

-

Urea or Thiourea (15 mmol)

-

Ethanol (20 mL)

-

Concentrated Hydrochloric Acid (0.5 mL)

-

Recrystallization solvent (e.g., ethanol or ethyl acetate)

Procedure:

-

A mixture of the aromatic aldehyde, ethyl acetoacetate, and urea (or thiourea) in ethanol is taken in a round-bottom flask.

-

A catalytic amount of concentrated hydrochloric acid is added to the mixture.

-

The reaction mixture is refluxed for 4-6 hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).

-

After completion of the reaction, the mixture is cooled to room temperature and poured into crushed ice.

-

The solid product that precipitates out is collected by filtration, washed with cold water, and dried.

-

The crude product is then purified by recrystallization from a suitable solvent to afford the pure dihydropyrimidinone.

Characterization: The structure of the synthesized compounds is confirmed using various spectroscopic techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS). Elemental analysis is also performed to confirm the empirical formula.

III. Anticancer Activity of Pyrimidine Derivatives

A significant area of research in medicinal chemistry focuses on the development of pyrimidine derivatives as potent anticancer agents.[6] These compounds exert their effects through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival, such as tyrosine kinases.[7]

Targeting Tyrosine Kinase Signaling Pathways

Many pyrimidine-based anticancer drugs function as inhibitors of receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR) and non-receptor tyrosine kinases such as BCR-ABL.[7][8] By blocking the ATP-binding site of these kinases, they prevent downstream signaling cascades that promote cell growth, proliferation, and survival.[9]

Quantitative Data on Anticancer Activity

The in vitro anticancer activity of pyrimidine derivatives is commonly evaluated using the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability. The potency of a compound is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit the growth of 50% of the cancer cells.

| Compound Class | Cancer Cell Line | IC50 (µM) |

| Indazol-Pyrimidine | MCF-7 (Breast) | 1.629 - 4.798 |

| Indazol-Pyrimidine | A549 (Lung) | > 50 |

| Indazol-Pyrimidine | Caco2 (Colon) | 3.215 - 8.964 |

| Pyrido[2,3-d]pyrimidine | HCT-116 (Colon) | 1.98 - 4.18 |

| Pyrido[2,3-d]pyrimidine | MCF-7 (Breast) | 2.18 |

| Pyrido[2,3-d]pyrimidine | HepG2 (Liver) | 4.04 |

| Pyrimidine-Benzimidazol Hybrids | MCF-7 (Breast) | 0.87 - 2.15 |

| Pyrimidine-Benzimidazol Hybrids | HeLa (Cervical) | 0.96 - 3.41 |

Note: The data presented is a summary from multiple sources and the activity can vary based on the specific substitutions on the pyrimidine ring.[7]

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol outlines the general procedure for assessing the in vitro anticancer activity of pyrimidine derivatives using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

Cancer cell lines (e.g., MCF-7, A549, HCT-116)

-

Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

Pyrimidine derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

-

CO₂ incubator

Procedure:

-

Seed the cancer cells in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

-

Treat the cells with various concentrations of the pyrimidine derivatives (typically ranging from 0.01 to 100 µM) and a vehicle control (DMSO).

-

Incubate the plates for 48-72 hours in a humidified atmosphere with 5% CO₂ at 37°C.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value by plotting the percentage of viability versus the concentration of the compound.

IV. Antimicrobial Activity of Pyrimidine Derivatives

The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the development of novel antimicrobial agents. Pyrimidine derivatives have shown considerable promise in this area, exhibiting both antibacterial and antifungal activities.

Quantitative Data on Antimicrobial Activity

The antimicrobial efficacy of pyrimidine derivatives is typically determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.

| Compound Class | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) |

| Thiazolo[5,4-d]pyrimidines | Staphylococcus aureus | 12.5 - 50 | Candida albicans | 25 - 100 |

| Thiazolo[5,4-d]pyrimidines | Bacillus subtilis | 25 - 100 | Aspergillus niger | 50 - 200 |

| Thiazolo[5,4-d]pyrimidines | Escherichia coli | 50 - 200 | ||

| Thiazolo[5,4-d]pyrimidines | Pseudomonas aeruginosa | 100 - 200 | ||

| Thiopyrimidine-Benzenesulfonamides | Klebsiella pneumoniae | Promising Efficacy | Candida albicans | Promising Efficacy |

| Thiopyrimidine-Benzenesulfonamides | Pseudomonas aeruginosa | Promising Efficacy |

Note: The data presented is a summary from multiple sources and the activity can vary based on the specific substitutions on the pyrimidine ring.[10][11]

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of pyrimidine derivatives against bacterial and fungal strains using the broth microdilution method.

Materials:

-

Bacterial and fungal strains

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

-

Pyrimidine derivatives (dissolved in a suitable solvent)

-

96-well microplates

-

Standard antimicrobial agents (positive controls)

-

Incubator

Procedure:

-

Prepare a twofold serial dilution of the pyrimidine derivatives in the appropriate broth medium in a 96-well microplate.

-

Prepare a standardized inoculum of the microorganism (approximately 5 × 10⁵ CFU/mL for bacteria and 0.5 × 10³ to 2.5 × 10³ CFU/mL for fungi).

-

Inoculate each well of the microplate with the microbial suspension.

-

Include a growth control (no compound) and a sterility control (no inoculum) for each microorganism.

-

Incubate the plates at 35-37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

-

The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

V. Conclusion and Future Directions

The pyrimidine scaffold continues to be a remarkably versatile and fruitful source of new therapeutic agents. The diverse biological activities exhibited by its derivatives underscore the immense potential of this heterocyclic core in addressing a wide range of diseases. Future research in this field will likely focus on the rational design of novel pyrimidine derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles. The exploration of new synthetic methodologies, including green chemistry approaches, will also be crucial in the sustainable development of pyrimidine-based drugs. Furthermore, a deeper understanding of the molecular mechanisms of action and the identification of novel biological targets will pave the way for the next generation of innovative pyrimidine-based medicines.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. benchchem.com [benchchem.com]

- 3. Biginelli reaction - Wikipedia [en.wikipedia.org]

- 4. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]

- 5. Biginelli Reaction [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. Pyrimidine-based EGFR TK inhibitors in targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Selective pyrrolo-pyrimidine inhibitors reveal a necessary role for Src family kinases in Bcr-Abl signal transduction and oncogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Single-step synthesis of pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

The Reactivity Profile of Substituted Chloropyrimidines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Substituted chloropyrimidines are a cornerstone in modern medicinal chemistry, serving as versatile synthons for the development of a wide array of therapeutic agents. The electron-deficient nature of the pyrimidine ring, further activated by the presence of one or more chloro substituents, renders the scaffold susceptible to nucleophilic aromatic substitution (SNAr), making it a privileged starting point for the synthesis of complex, biologically active molecules. This technical guide provides a comprehensive overview of the reactivity of substituted chloropyrimidines, with a focus on their behavior in nucleophilic substitution reactions, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.

Core Concepts in Chloropyrimidine Reactivity

The reactivity of chloropyrimidines is primarily governed by the principles of nucleophilic aromatic substitution (SNAr). The presence of two electronegative nitrogen atoms in the pyrimidine ring significantly lowers the electron density of the aromatic system, facilitating the attack of nucleophiles. The chloro substituent acts as an excellent leaving group, enabling the formation of a diverse range of substituted pyrimidines.

The general order of reactivity for chloro-substituted positions on the pyrimidine ring in SNAr reactions is C4(6) > C2 » C5.[1] This preference is attributed to the greater stabilization of the Meisenheimer intermediate formed upon nucleophilic attack at the C4 or C6 positions, where the negative charge can be delocalized over both nitrogen atoms.[2]

However, the regioselectivity of these reactions is highly sensitive to the electronic and steric nature of other substituents on the pyrimidine ring, as well as the nature of the incoming nucleophile.[3][4] For instance, the presence of a strong electron-donating group at the C6 position of a 2,4-dichloropyrimidine can reverse the typical C4 selectivity, favoring substitution at the C2 position.[3][4]

Quantitative Analysis of Nucleophilic Aromatic Substitution

The following tables summarize the quantitative data on the regioselectivity and yields of SNAr reactions on 2,4-dichloropyrimidine and 4,6-dichloropyrimidine with various nucleophiles.

Table 1: Regioselectivity and Yields in SNAr Reactions of 2,4-Dichloropyrimidine

| Nucleophile | Substituent at C5/C6 | Reaction Conditions | Major Product | C4/C2 Ratio | Yield (%) | Reference(s) |

| Secondary Aliphatic Amines | H | Pd(OAc)₂/dppb, LiHMDS, THF, -20 °C to 0 °C | C4-substituted | High | Good | [5] |

| Anilines | H | No catalyst, LiHMDS, THF, -60 °C | C4-substituted | >90:10 | High | [5] |

| Tertiary Amines | Electron-withdrawing group at C5 | CH₂Cl₂, rt | C2-substituted | Excellent C2 selectivity | Moderate to Excellent | [6] |

| Alkoxides | 2-MeSO₂ | Low temperature (-78 °C) | C2-substituted | Exclusive C2 | Not specified | [7] |

| Formamide Anions | 2-MeSO₂ | Not specified | C2-substituted | Highly selective C2 | Not specified | [7] |

| Phenylboronic Acid (Suzuki Coupling) | H | Pd(PPh₃)₄, K₂CO₃, Toluene/Ethanol/H₂O, 55 °C | 4-Phenyl-2-chloropyrimidine | Regioselective | Not specified | [8] |

Table 2: Yields in SNAr Reactions of 4,6-Dichloropyrimidine

| Nucleophile | Reaction Conditions | Product | Yield (%) | Reference(s) |

| n-Butylamine | K₂CO₃, DMF, 80 °C | 4,6-bis(butylamino)pyrimidine | >80 | [9] |

| Adamantane-containing amines | K₂CO₃, DMF | Mono-aminated product | 60-90 | [10] |

| Sodium Ethoxide | Anhydrous ethanol, 65 °C | 4,6-diethoxypyrimidine | High | [11] |

Key Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful synthesis of substituted pyrimidines. The following sections provide step-by-step methodologies for common transformations.

Protocol 1: Nucleophilic Aromatic Substitution - Synthesis of 2,4-Diamino-6-chloropyrimidine

This protocol details the chlorination of 2,4-diamino-6-hydroxypyrimidine to yield 2,4-diamino-6-chloropyrimidine.[12][13][14][15]

Materials:

-

2,4-diamino-6-hydroxypyrimidine

-

Phosphorus oxychloride (POCl₃)

-

Ice water

-

Sodium hydroxide (NaOH) solution

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a reaction flask, add 2,4-diamino-6-hydroxypyrimidine (1.00 g, 7.93 mmol).

-

Carefully add phosphorus oxychloride (9 mL) to the flask.

-

Heat the mixture with stirring to 97-105 °C and maintain for 6-17 hours.

-

After the reaction is complete, cool the mixture and slowly pour it into ice water with vigorous stirring.

-

Heat the resulting solution to 90 °C for 1 hour to hydrolyze any remaining POCl₃.

-

Cool the solution and adjust the pH to 8 with a NaOH solution.

-

Extract the aqueous layer with ethyl acetate (3 x 150 mL).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the product.

-

Typical yields for this reaction are in the range of 85%.[12]

Protocol 2: Suzuki-Miyaura Cross-Coupling of Chloropyrimidines

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds, enabling the introduction of aryl or heteroaryl substituents onto the pyrimidine core.[1][8][16][17][18]

Materials:

-

Chloropyrimidine derivative (e.g., 2,4-dichloropyrimidine)

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃)

-

Degassed solvent (e.g., Toluene/Ethanol/H₂O mixture)

Procedure:

-

In a reaction vessel, dissolve the chloropyrimidine (1.0 equiv) in the degassed solvent system.

-

Add the arylboronic acid (1.0-1.2 equiv), the palladium catalyst (e.g., 0.05 equiv of Pd(PPh₃)₄), and the base (3.0 equiv).[1]

-

Stir the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at a specified temperature (e.g., 100 °C for microwave-assisted reactions) for the required time (e.g., 15 minutes for microwave-assisted reactions).[1]

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture and partition between ethyl acetate and water.

-

Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired aryl-substituted pyrimidine.

Visualizing Reactivity and Biological Relevance

The following diagrams, generated using the DOT language, illustrate key concepts in chloropyrimidine chemistry and their application in drug discovery.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. wuxibiology.com [wuxibiology.com]

- 5. Discovery of novel 2,4-disubstituted pyrimidines as Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 8. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. mdpi.com [mdpi.com]

- 13. Preparation method of 2, 4-diamino-6-chloropyrimidine - Eureka | Patsnap [eureka.patsnap.com]

- 14. Preparation method of 2, 4-diamino-6-chloropyrimidine - Eureka | Patsnap [eureka.patsnap.com]

- 15. CN113754592A - Preparation method of 2, 4-diamino-6-chloropyrimidine - Google Patents [patents.google.com]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Potential Biological Activities of Dimethoxypyrimidine Compounds

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules, including nucleic acids and various therapeutic agents.[1][2] Among the vast array of pyrimidine derivatives, dimethoxypyrimidine compounds have garnered significant attention for their diverse and potent biological activities. This technical guide provides a comprehensive overview of the current state of research on dimethoxypyrimidine compounds, focusing on their anticancer, antimicrobial, and antiviral properties. This document summarizes quantitative data, details key experimental protocols, and visualizes relevant biological pathways and experimental workflows to serve as a valuable resource for researchers in the field.